molecular formula C12H22N2O2 B1290764 Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 236406-49-8

Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No. B1290764
CAS RN: 236406-49-8
M. Wt: 226.32 g/mol
InChI Key: HPPARSNAMZJAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is not directly reported in the provided papers. However, related compounds have been synthesized using various methods. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, which could potentially be adapted for the synthesis of the target compound . Additionally, a general procedure for esterification of carboxylic acids with diazoalkanes generated in situ was described, which might be applicable to the synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is not directly described in the papers. However, the structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was reported to have mirror symmetry with a hexahydropyrimidine ring in a chair conformation . This information could provide insights into the likely conformational properties of the target compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. However, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal was studied, leading to a mixture of isomeric condensation products . This suggests that the target compound may also undergo similar reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate are not discussed in the provided papers. However, the synthesis and properties of related spirocyclic and azaspiro compounds suggest that the target compound may exhibit interesting reactivity and stability characteristics suitable for further chemical derivatization .

Case Studies

No case studies involving tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate were found in the provided papers. However, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate as a key intermediate of Rho–Kinase inhibitor K-115 demonstrates the relevance of similar compounds in pharmaceutical synthesis .

Scientific Research Applications

Supramolecular Arrangements

The compound is used in studying supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives. The crystallographic analysis of these derivatives, including tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, helps in understanding the molecular and crystal structure relationships and their implications in supramolecular chemistry (Graus, S., Casabona, D., Uriel, S., Cativiela, C., & Serrano, J., 2010).

Synthesis and Characterization

The compound has been synthesized and characterized for its structure and potential applications. For instance, an improved synthesis method was developed for diazaspiro[4.4] nonane, showing higher efficiency and better yield, important for advanced material science and organic chemistry research (Ji Zhiqin, 2004).

Conformational Analysis in Peptide Synthesis

In the field of peptide synthesis, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate derivatives have been used to create spirolactams, which are seen as conformationally restricted pseudopeptides. These derivatives are vital in the synthesis of constrained surrogates for dipeptides, contributing significantly to bioorganic chemistry and drug design (Fernandez, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M., & Giralt, E., 2002).

Application in Biological Activity Studies

This compound and its derivatives have been utilized in studies focusing on biological activities. For example, research has been done on synthesizing new compounds with potential biological activities by modifying the tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate structure (Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A., 2009).

Crystal and Molecular Structure Analysis

The compound is also used in crystal and molecular structure analysis. For instance, studies have been conducted to understand the crystal structure of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate derivatives, which is crucial in the field of crystallography and materials science (Dong, Y., Yun, H., Suh, J. M., Ahn, Y., & Ha, H., 1999).

properties

IUPAC Name

tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPARSNAMZJAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632513
Record name tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

236406-49-8
Record name tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 3
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 5
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Reactant of Route 6
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.